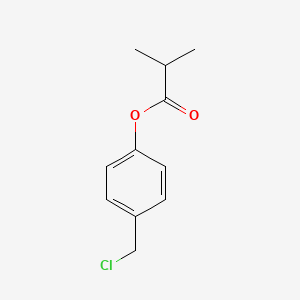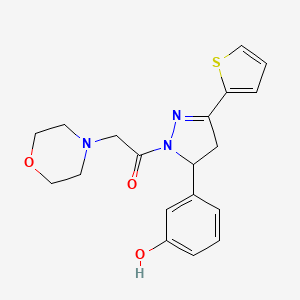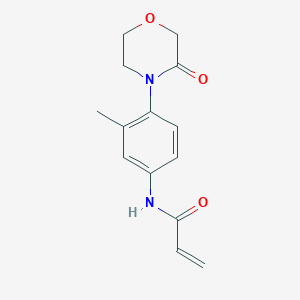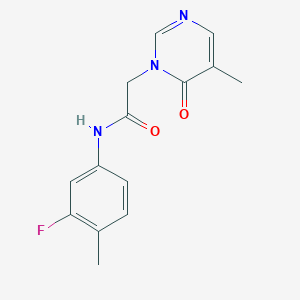![molecular formula C8H9N3OS B2872442 N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-41-0](/img/structure/B2872442.png)
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole class. These compounds are known for their diverse biological activities and are being explored as potential therapeutic agents for various diseases . This compound has shown promise in the field of anti-tuberculosis research due to its potent activity in vitro and its ability to target key components of the mycobacterial electron transport chain .
作用机制
Target of Action
The primary target of N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex . This complex is critical for the electron transport chain, which is essential for the survival and growth of mycobacteria .
Mode of Action
This compound interacts with its target, QcrB, inhibiting the function of the cytochrome bcc-aa3 super complex . This disruption in the electron transport chain leads to a decrease in the energy production of the mycobacteria, thereby inhibiting their growth .
Biochemical Pathways
By targeting QcrB, this compound affects the electron transport chain, a crucial biochemical pathway in mycobacteria . The downstream effects of this disruption include a decrease in ATP production, leading to energy deprivation and growth inhibition of the mycobacteria .
Pharmacokinetics
The in vitro ADME properties of this compound were determined for an outstanding compound of the series, ND-11543 . ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest a good bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of the growth of mycobacteria . This is achieved by disrupting the electron transport chain, leading to energy deprivation and growth inhibition .
生化分析
Biochemical Properties
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide has been shown to have potent activity in vitro and to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This interaction suggests that this compound may play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
In cellular processes, this compound has been observed to have effects on various types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Over time in laboratory settings, changes in the effects of this compound have been observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that is currently under study . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
One common synthetic route includes the cyclization of appropriate thioamide and imidazole precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
化学反应分析
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potent activity against tuberculosis makes it a candidate for drug development.
相似化合物的比较
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide can be compared with other similar compounds such as:
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde: Another related compound with a different functional group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern and its potent anti-tuberculosis activity .
属性
IUPAC Name |
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSFMMKUZUIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2872364.png)

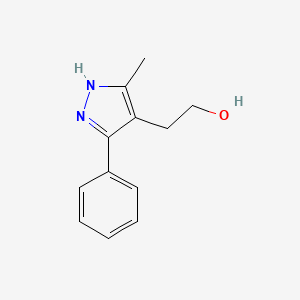

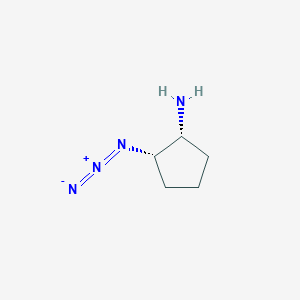
![3,4,5-trimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2872370.png)
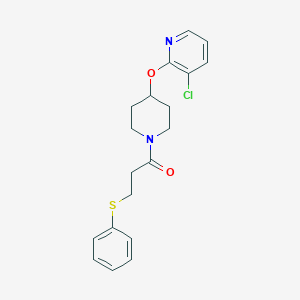
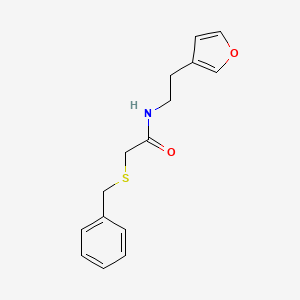
![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)
